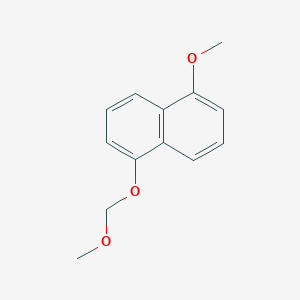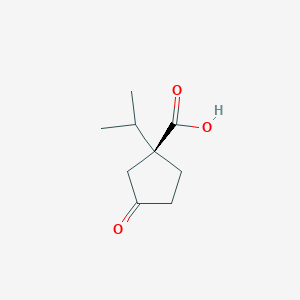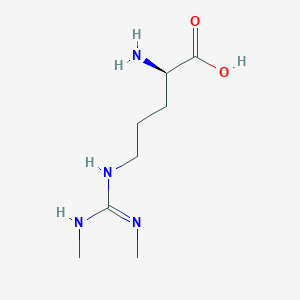
2-(2,6-Dichlorophenyl)acetylurea
Descripción general
Descripción
2-(2,6-Dichlorophenyl)acetylurea, also known as dichlorophenylurea (DCPU), is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have several properties that make it a useful tool in various fields of research, including biochemistry, pharmacology, and toxicology.
Mecanismo De Acción
The mechanism of action of DCPU involves the inhibition of urease, an enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide. DCPU binds to the active site of urease, preventing the enzyme from carrying out its catalytic function. This inhibition of urease activity has been found to have several physiological effects, including the reduction of gastric acid secretion and the prevention of urinary tract infections.
Biochemical and Physiological Effects:
In addition to its inhibition of urease activity, DCPU has been found to have several other biochemical and physiological effects. It has been shown to inhibit the growth of several bacterial and fungal species, including Escherichia coli, Staphylococcus aureus, and Candida albicans. Additionally, DCPU has been found to have antioxidant properties, which may make it useful in the treatment of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of DCPU as a research tool is its relatively low cost and availability. Additionally, DCPU is stable under a wide range of conditions, making it easy to handle and store. However, DCPU has several limitations, including its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several areas of research that could benefit from further study of DCPU. One potential direction is the development of DCPU-based drugs for the treatment of bacterial and fungal infections. Additionally, further research is needed to fully understand the mechanism of action of DCPU and its potential applications in the treatment of oxidative stress-related diseases. Finally, the development of new synthesis methods for DCPU could lead to the production of more efficient and cost-effective research tools.
Aplicaciones Científicas De Investigación
DCPU has been extensively used in scientific research as a tool for studying various biochemical and physiological processes. It has been found to inhibit the activity of several enzymes, including urease, carbonic anhydrase, and acetylcholinesterase. Additionally, DCPU has been used as a model compound for studying the mechanism of action of other urea-based drugs.
Propiedades
IUPAC Name |
N-carbamoyl-2-(2,6-dichlorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2N2O2/c10-6-2-1-3-7(11)5(6)4-8(14)13-9(12)15/h1-3H,4H2,(H3,12,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVLKJZYZUOKDNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CC(=O)NC(=O)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-[(4-Aminopyrimidin-5-yl)methyl]-5-(2-hydroxyethyl)-4-methyl-1,3-thiazol-3-ium chloride](/img/structure/B3331063.png)
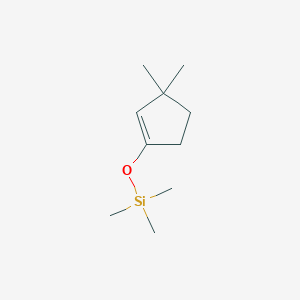
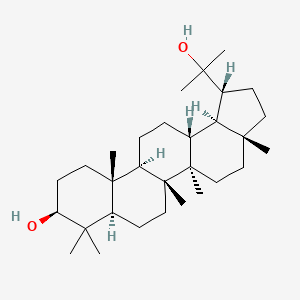
![methyl 6-amino-1-methyl-9H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B3331084.png)
